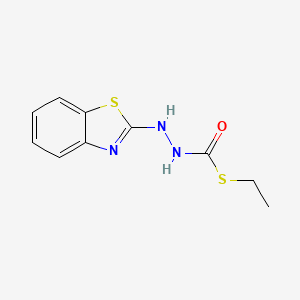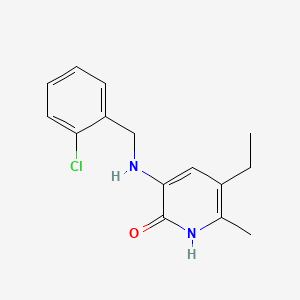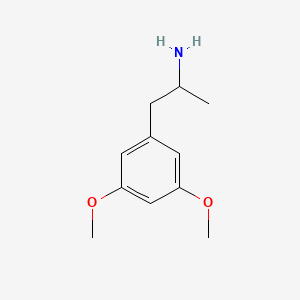
3,5-Dimethoxyamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxyamphetamine is a lesser-known psychedelic compound belonging to the amphetamine class. It is one of the six isomers of dimethoxyamphetamine, which also includes 2,3-Dimethoxyamphetamine, 2,4-Dimethoxyamphetamine, 2,5-Dimethoxyamphetamine, 2,6-Dimethoxyamphetamine, and 3,4-Dimethoxyamphetamine . These compounds are structurally similar to methoxyamphetamine and trimethoxyamphetamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxyamphetamine typically involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form 3,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods: similar compounds are often synthesized using large-scale chemical reactors and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Explored for potential therapeutic uses in psychedelic-assisted therapy.
Industry: Utilized in the development of novel psychoactive substances
Mecanismo De Acción
The exact mechanism of action of 3,5-Dimethoxyamphetamine is not well understood. it is believed to exert its effects by interacting with serotonin receptors, particularly the 5-HT2A receptor. This interaction likely leads to altered neurotransmitter release and changes in perception, mood, and cognition .
Comparación Con Compuestos Similares
3,5-Dimethoxyamphetamine is similar to other dimethoxyamphetamines, such as:
- 2,3-Dimethoxyamphetamine
- 2,4-Dimethoxyamphetamine
- 2,5-Dimethoxyamphetamine
- 2,6-Dimethoxyamphetamine
- 3,4-Dimethoxyamphetamine
Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic ring, which may result in distinct pharmacological effects compared to its isomers .
Propiedades
Número CAS |
15402-82-1 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1-(3,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-8H,4,12H2,1-3H3 |
Clave InChI |
PDCLPGSYMZLLDX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=CC(=C1)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


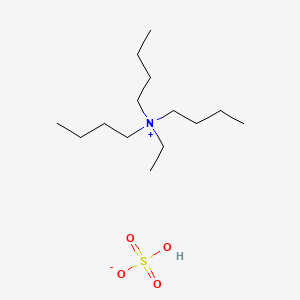
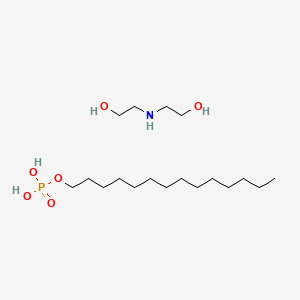
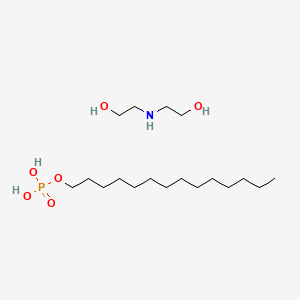
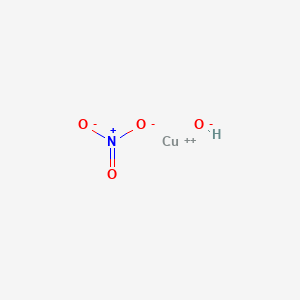
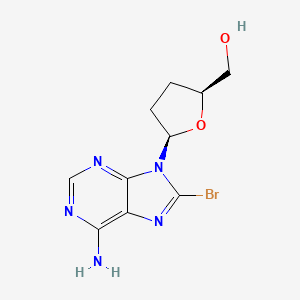
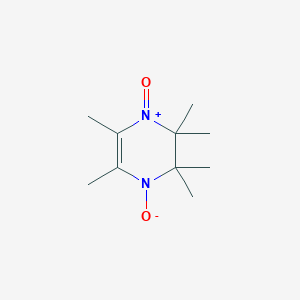
![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
